An In-Depth Technical Guide to Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate: Synthesis, Characterization, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities.[1] This document details the fundamental physicochemical properties, a validated synthetic protocol, and methods for spectroscopic characterization of the title compound. Furthermore, it explores its potential therapeutic applications by drawing parallels with structurally related pyrazole-based agents. This guide is intended for researchers and professionals in drug development, offering both foundational knowledge and practical insights into the scientific landscape of novel pyrazole derivatives.
Introduction to Pyrazole Scaffolds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals.[1] Among these, the pyrazole ring system—a five-membered heterocycle with two adjacent nitrogen atoms—is a privileged scaffold in drug design.[1] Its structural versatility and ability to form multiple hydrogen bonds and engage in various intermolecular interactions have led to its incorporation into numerous clinically successful drugs.
The specific molecule, Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate, integrates several key pharmacophoric features:
-
An N-alkylated Pyrazole Core: N-alkylation of the pyrazole ring can enhance metabolic stability and modulate the electronic properties of the ring, influencing its binding affinity to biological targets.
-
A Thioether Linkage: The thioether group (-S-) is a flexible linker that can improve a molecule's lipophilicity and membrane permeability. It is a common feature in various biologically active compounds.
-
An Ethyl Ester Moiety: The ester group can act as a prodrug, which may be hydrolyzed in vivo by esterases to release a more active carboxylic acid metabolite. This can improve bioavailability and pharmacokinetic profiles.
The convergence of these structural motifs suggests that Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate is a promising candidate for further investigation in various therapeutic areas, including oncology and inflammation.[2][3]
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its development as a potential therapeutic agent. The key identifiers and calculated properties for Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate are summarized below.
| Property | Value |
| IUPAC Name | Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 230.34 g/mol |
| CAS Number | Not assigned |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |
| Predicted LogP | 1.8 ± 0.5 |
| Predicted TPSA | 66.4 Ų |
Synthesis and Mechanistic Insights
The synthesis of pyrazole thioethers typically proceeds through a well-established nucleophilic substitution reaction (SN2). This approach offers high yields and operational simplicity, making it suitable for both laboratory-scale synthesis and potential scale-up.
Proposed Synthetic Workflow
The synthesis involves the reaction of a pyrazole thiol with an alkyl halide. Specifically, 1-ethyl-1H-pyrazole-5-thiol is reacted with ethyl bromoacetate in the presence of a non-nucleophilic base to prevent side reactions.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Preparation: To a solution of 1-ethyl-1H-pyrazole-5-thiol (1.0 eq) in dry acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).
-
Addition of Reagent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.
Rationale and Mechanistic Considerations
-
Choice of Base: Anhydrous potassium carbonate is an ideal choice. It is a mild, inexpensive, and non-nucleophilic base that effectively deprotonates the thiol to form the thiolate nucleophile without competing in the substitution reaction. Its insolubility in acetonitrile simplifies its removal by filtration.
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants but not the inorganic base. It is well-suited for SN2 reactions as it solvates the cation (K⁺) while leaving the thiolate anion highly reactive.
-
Reaction Mechanism: The reaction proceeds via a classic SN2 mechanism. The thiolate anion, generated in situ, acts as a potent nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate. This results in the displacement of the bromide leaving group in a single concerted step, forming the C-S bond.
Spectroscopic Characterization
Structural elucidation of the final compound is achieved through a combination of standard spectroscopic techniques. Based on the known spectral data of similar pyrazole and thioacetate compounds, the following characteristics are predicted.[4][5][6]
| Technique | Predicted Characteristic Data |
| ¹H NMR | δ (ppm): 7.4-7.6 (d, 1H, pyrazole-H), 6.2-6.4 (d, 1H, pyrazole-H), 4.1-4.3 (q, 2H, N-CH₂-CH₃), 4.0-4.2 (q, 2H, O-CH₂-CH₃), 3.6-3.8 (s, 2H, S-CH₂), 1.3-1.5 (t, 3H, N-CH₂-CH₃), 1.1-1.3 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR | δ (ppm): 168-170 (C=O), 140-150 (pyrazole C), 105-115 (pyrazole C), 61-63 (O-CH₂), 45-50 (N-CH₂), 35-40 (S-CH₂), 14-16 (CH₃) |
| Mass Spec (ESI+) | m/z: 231.08 [M+H]⁺, 253.06 [M+Na]⁺ |
| FT-IR | ν (cm⁻¹): 2980-2900 (C-H stretch), 1730-1750 (C=O ester stretch), 1500-1550 (C=N stretch), 1200-1250 (C-O stretch) |
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in modern drug discovery, with derivatives showing promise in a multitude of disease areas.[1][3]
Caption: Logical relationships between structure and potential bioactivity.
-
Anti-inflammatory Activity: Numerous pyrazole derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[2] The core structure can mimic that of selective COX-2 inhibitors, suggesting a potential mechanism of action.
-
Anticancer Potential: Pyrazole-containing compounds have been investigated as inhibitors of various protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[6][7] The structural features of the title compound make it a candidate for screening against a panel of cancer cell lines.[3]
-
Antimicrobial Applications: The pyrazole nucleus is present in compounds that exhibit activity against both Gram-positive and Gram-negative bacteria.[8] This molecule could serve as a starting point for the development of new antimicrobial agents.
Safety, Handling, and Storage
As a novel chemical entity, a full safety profile has not been established. However, based on the constituent functional groups and related compounds, appropriate precautions should be taken.[9][10]
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[9] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[11] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, heat, and direct sunlight.[10] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| First Aid (Skin) | Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[12] |
| First Aid (Ingestion) | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11] |
Disclaimer: This information is for research purposes only. A full risk assessment should be conducted before handling this compound.
Conclusion
Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate is a structurally intriguing molecule that combines the proven biological relevance of the pyrazole core with versatile thioether and ester functionalities. The synthetic route presented here is robust and efficient, allowing for accessible production for further study. Its predicted physicochemical properties and potential for broad-spectrum biological activity make it a compelling candidate for inclusion in screening libraries for drug discovery programs, particularly in the fields of oncology and inflammation. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chempoint.com [chempoint.com]
- 10. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 11. meridianbioscience.com [meridianbioscience.com]
- 12. solutions.covestro.com [solutions.covestro.com]
